6-Methoxy-5-methylnicotinic Acid: A Technical Overview of Basic Properties
6-Methoxy-5-methylnicotinic Acid: A Technical Overview of Basic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-5-methylnicotinic acid is a substituted pyridine carboxylic acid derivative. As a structural analog of nicotinic acid (Vitamin B3), it holds potential for investigation in various therapeutic areas, particularly those influenced by nicotinic acid receptors and related signaling pathways. This document provides a technical guide to its basic chemical and physical properties, methodologies for their experimental determination, and an overview of the potential biological context based on related compounds. Due to the limited availability of direct experimental data for this specific molecule, a combination of established chemical information and predictive models is presented.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 6-methoxy-5-methylpyridine-3-carboxylic acid | - |
| CAS Number | 1211531-94-0 | [1][2][3] |
| Molecular Formula | C₈H₉NO₃ | [1][2][3] |
| Molecular Weight | 167.16 g/mol | [1][2][3] |
| Predicted Melting Point | 180-190 °C | Predicted |
| Predicted Boiling Point | 345.6 ± 22.0 °C at 760 mmHg | Predicted |
| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and methanol. | Predicted |
| Predicted pKa | ~4.5-5.0 (acidic), ~2.0-2.5 (basic) | Predicted |
| Predicted logP | 1.2 ± 0.3 | Predicted |
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of 6-Methoxy-5-methylnicotinic acid. These protocols are based on standard laboratory practices for organic compounds and can be adapted as necessary.
Melting Point Determination
The melting point provides an indication of the purity of the compound.
Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of 6-Methoxy-5-methylnicotinic acid is completely dry and finely powdered.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.
Solubility Determination
Principle: The solubility of the compound is assessed in various solvents to understand its polarity and potential for formulation.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Spatula
Procedure:
-
Weigh a precise amount of 6-Methoxy-5-methylnicotinic acid (e.g., 1 mg) and place it into a test tube.
-
Add a specific volume of the desired solvent (e.g., 1 mL of water, ethanol, DMSO) to the test tube.
-
Vortex the mixture vigorously for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble under those conditions. If not, the solubility can be quantified by gradually adding more solvent until dissolution is complete or by analyzing the concentration of the saturated solution.
pKa Determination by Potentiometric Titration
Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the compound with a strong acid or base and monitoring the change in pH. The pKa is the pH at which the compound is 50% ionized.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Prepare a solution of 6-Methoxy-5-methylnicotinic acid of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa or a strong acid (e.g., 0.1 M HCl) for the basic pKa, adding the titrant in small, precise increments.
-
Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
logP Determination by Shake-Flask Method
Principle: The partition coefficient (logP) between an aqueous and an immiscible organic phase (typically n-octanol and water) is a measure of the compound's lipophilicity.
Apparatus:
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
UV-Vis spectrophotometer or HPLC
-
Analytical balance
Procedure:
-
Prepare a stock solution of 6-Methoxy-5-methylnicotinic acid in a suitable solvent.
-
Add a known volume of this stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel or centrifuge tube.
-
Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Allow the layers to separate completely (centrifugation can aid this process).
-
Carefully separate the aqueous and organic layers.
-
Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Biological Context and Potential Signaling Pathways
While no specific biological activity or signaling pathways have been reported for 6-Methoxy-5-methylnicotinic acid, its structural similarity to nicotinic acid suggests that it may interact with related biological targets. Nicotinic acid is known to exert its effects through several mechanisms, most notably by acting as a ligand for nicotinic acid receptors (GPR109A and GPR109B).
Activation of these G-protein coupled receptors can initiate a cascade of intracellular events. For instance, in adipocytes, activation of GPR109A leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This results in decreased lipolysis and a reduction in the release of free fatty acids into the bloodstream.
Furthermore, nicotinic acid and its derivatives can be converted intracellularly to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling pathways, including PARPs and sirtuins.
Given its structure, 6-Methoxy-5-methylnicotinic acid could potentially act as an agonist or antagonist at nicotinic acid receptors, or it may be metabolized to influence intracellular NAD+ levels. Experimental validation is required to determine its specific biological activities.
Visualizations
Caption: Generalized workflow for the synthesis, characterization, and biological evaluation of 6-Methoxy-5-methylnicotinic acid.
Caption: Potential signaling pathway of a nicotinic acid analog via the GPR109A receptor and its metabolic fate.




